2-Amino-N-(quinoxalin-2-yl)-1,3-benzothiazole-6-sulfonamide
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Overview
Description
2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the quinoxaline moiety further enhances its potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with quinoxaline derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Quinoxaline derivatives: Widely studied for their biological activities, including antimicrobial and anticancer effects
Uniqueness
2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide is unique due to the combination of the benzothiazole and quinoxaline moieties, which confer enhanced biological activity and potential for diverse applications. This dual functionality makes it a valuable compound for further research and development .
Properties
CAS No. |
192119-46-3 |
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Molecular Formula |
C15H11N5O2S2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-amino-N-quinoxalin-2-yl-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C15H11N5O2S2/c16-15-19-12-6-5-9(7-13(12)23-15)24(21,22)20-14-8-17-10-3-1-2-4-11(10)18-14/h1-8H,(H2,16,19)(H,18,20) |
InChI Key |
LYGTWAQBHAJLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)N |
Origin of Product |
United States |
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